N-Isopropyl-4-nitrobenzamide
Overview
Description
N-Isopropyl-4-nitrobenzamide is a chemical compound with the CAS Number: 38681-76-4 . It has a molecular weight of 208.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13) . The molecular formula is C10H12N2O3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.22 .Scientific Research Applications
Interaction with Metal Ions
N-Isopropyl-4-nitrobenzamide and its isomers have been studied for their interactions with metal ions. For instance, Phukan, Goswami, and Baruah (2015) found that fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers were selectively reduced upon interaction with copper and iron ions. This property can be used for metal ion detection and differentiation among structural isomers (Phukan, Goswami, & Baruah, 2015).
Antibacterial Activity
The antibacterial activities of metal complexes containing this compound derivatives have been explored. Saeed, Rashid, Ali, and Hussain (2010) synthesized nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, observing that these complexes displayed enhanced antibacterial efficacy compared to the ligands alone (Saeed, Rashid, Ali, & Hussain, 2010).
Solubility Modeling
The solubility of derivatives of this compound in various solvents has been a subject of research. Yuan, Zheng, Zhao, and Kong (2019) determined the solubility of p-nitrobenzamide in different solvents, providing valuable data for pharmaceutical formulation and chemical processing (Yuan, Zheng, Zhao, & Kong, 2019).
Framework Structures in Isomeric Forms
The structural differences among isomeric forms of N-(iodophenyl)nitrobenzamides have been studied, which is relevant for understanding molecular interactions and crystal engineering. Wardell, Low, Skakle, and Glidewell (2006) explored how different isomers form distinct three-dimensional framework structures (Wardell, Low, Skakle, & Glidewell, 2006).
Nanocrystal Synthesis
The synthesis and characterization of nanocrystals using this compound derivatives have been researched. Saeed, Rashid, Hussain, Jasinski, Keeley, and Khan (2013) synthesized nanoparticles of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, showcasing potential applications in materials science and nanotechnology (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).
Properties
IUPAC Name |
4-nitro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLNAYKZWIVHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324494 | |
Record name | N-Isopropyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38681-76-4 | |
Record name | N-Isopropyl-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38681-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 406849 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038681764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38681-76-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Isopropyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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